Spinosyn A aglycone

Overview

Description

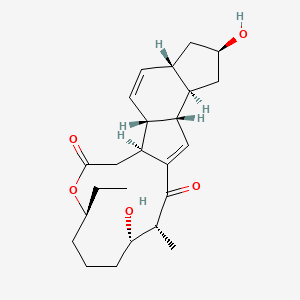

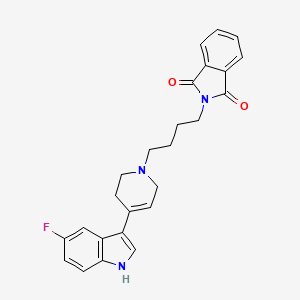

Spinosyn A aglycone is an acid degradation product produced by hydrolysis of both saccharide groups on spinosyn A, the major component of the commercial insecticide, spinosad . It is only weakly active as an insecticide as the saccharides are considered essential for potent activity .

Synthesis Analysis

The spinosyns are produced by the actinomycete Saccharopolyspora spinosa . They are a family of tetracyclic lactones to which are attached an aminosugar (D-forosamine) and a neutral sugar (L-rhamnose) . The spinosyn biosynthetic gene cluster contains five large genes encoding a type I polyketide synthase, and 14 genes involved in modification of the macrolactone, or in the synthesis, modification and attachment of the deoxysugars .Molecular Structure Analysis

Spinosyn A aglycone has a molecular formula of C24H34O5 . The core structure is a polyketide-derived tetracyclic macrolide .Chemical Reactions Analysis

The spinosyn biosynthetic pathway involves the formation of aglycone from acetate and propionates by polyketide synthase and bridging enzymes . The rhamnose residue must be added to this aglycone (forming the pseudoaglycone, PSA) before the forosamine can be incorporated .Physical And Chemical Properties Analysis

Spinosyn A aglycone is a white solid . It is soluble in ethanol, methanol, DMF, and DMSO . Small changes in the chemical structure of the spinosyns lead to large differences in physical and biological properties .Scientific Research Applications

Insecticides

- Summary of the application : Spinosyn A aglycone is a component of the spinosyn family of insecticides . These compounds are produced from the fermentation of two species of Saccharopolyspora . They show potent insecticidal activities against many commercially significant species that cause extensive damage to crops and other plants . They also show activity against important external parasites of livestock, companion animals, and humans .

- Results or outcomes obtained : The spinosyns have a unique mechanism of action involving disruption of nicotinic acetylcholine receptors . When compared with many other insecticides, the spinosyns generally show greater selectivity toward target insects and lesser activity against many beneficial predators as well as mammals and other aquatic and avian animals . Their insecticidal spectrum, unique mechanism of action, and lower environmental effect make them useful new agents for modern integrated pest management programs .

Ecological Agriculture

- Summary of the application : Spinosyn A aglycone, as part of the spinosyn family, is used in ecological agriculture . It is used to protect crops from pests without causing significant harm to the environment .

- Methods of application or experimental procedures : The spinosyns are applied to crops in the form of insecticides . They can be used in field crops, vegetable gardening, orcharding, viniculture, ornamental plant cultivation, and in fruit fly and fire ant bait traps .

- Results or outcomes obtained : The use of spinosyns in ecological agriculture has been successful in controlling pests while minimizing harm to the environment .

Livestock and Companion Animal Care

- Summary of the application : Spinosyn A aglycone is used to control external parasites in livestock, companion animals, and humans .

- Methods of application or experimental procedures : The spinosyns are applied to animals in the form of insecticides to control external parasites .

- Results or outcomes obtained : The use of spinosyns in animal care has been successful in controlling parasites while minimizing harm to the animals .

Fruit Fly and Fire Ant Bait Traps

- Summary of the application : Spinosyn A aglycone, as part of the spinosyn family, is used in bait traps for fruit flies and fire ants . These pests can cause significant damage to crops and pose a threat to human health .

- Methods of application or experimental procedures : The spinosyns are incorporated into bait traps, which are then placed in areas where fruit flies and fire ants are a problem .

- Results or outcomes obtained : The use of spinosyns in bait traps has been successful in controlling these pests .

Ornamental Plant Cultivation

- Summary of the application : Spinosyn A aglycone is used in the cultivation of ornamental plants . It helps protect these plants from pests, ensuring their healthy growth and development .

- Methods of application or experimental procedures : The spinosyns are applied to ornamental plants in the form of insecticides .

- Results or outcomes obtained : The use of spinosyns in ornamental plant cultivation has been successful in controlling pests while ensuring the health and beauty of the plants .

Future Directions

Recent advances in the genetics and biochemistry of spinosyns have led to the development of more potent spinosad analogs, as well as enhancements in production yields . A second-generation spinosyn called spinetoram was launched, which showed improved insecticidal activity, enhanced duration of control, and an expanded pest spectrum . Future progress will likely result from these recent advances .

properties

IUPAC Name |

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-7,15-dihydroxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-3-16-5-4-6-22(26)13(2)24(28)21-11-19-17(20(21)12-23(27)29-16)8-7-14-9-15(25)10-18(14)19/h7-8,11,13-20,22,25-26H,3-6,9-10,12H2,1-2H3/t13-,14-,15-,16+,17-,18-,19-,20+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHUILSVOGYVDG-MRAVEKNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spinosyn A aglycone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[2-chloro-6-ethoxy-4-[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenoxy]acetate](/img/structure/B1680994.png)

![1-[(Cyclopent-3-en-1-yl)methyl]-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione](/img/structure/B1680995.png)

![8-ethyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B1680996.png)

![3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1680997.png)

![Naphtho[1,2-d]thiazol-2-amine](/img/structure/B1681003.png)

![2-[2-[(2R,3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]ethoxy]acetic acid](/img/structure/B1681010.png)

![(2S,3R)-3-(3,4-Dihydroxyphenyl)-2-[3-(4-fluorophenyl)propylamino]-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrobromide](/img/structure/B1681011.png)

![4-[4-(1,3-Benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B1681015.png)